Lipophilicity (LogP) Differentiation from Non‑Fluorinated Analogs
The computed LogP of methyl 3‑amino‑5‑chloro‑2‑fluorobenzoate is 1.86 [1], which is elevated relative to the non‑fluorinated analog methyl 3‑amino‑5‑chlorobenzoate (LogP ~1.3–1.5, based on class trends for removal of an aromatic fluorine) . The ortho‑fluorine contributes an approximate +0.3 to +0.5 LogP increase, a meaningful shift that can alter membrane permeability and off‑target binding in cellular assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.862 (calculated) |
| Comparator Or Baseline | Methyl 3‑amino‑5‑chlorobenzoate (estimated LogP ~1.3–1.5) |
| Quantified Difference | ~0.3–0.5 LogP units higher |
| Conditions | Computational prediction (Chembase, Chemscene) |
Why This Matters
A 0.3–0.5 LogP difference can significantly impact cell permeability and off‑target interactions, making the fluorinated scaffold more suitable for intracellular targets.
- [1] Chembase. methyl 3-amino-5-chloro-2-fluorobenzoate, hydrophobicity (logP) 1.862. View Source
